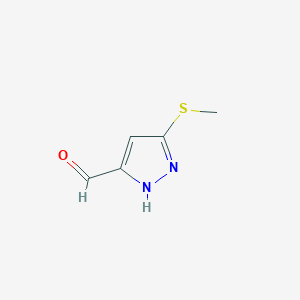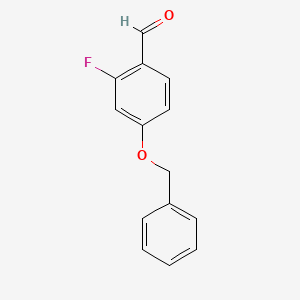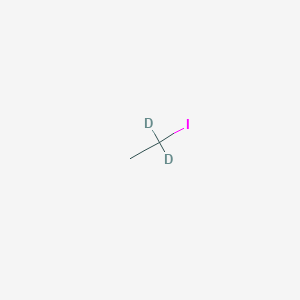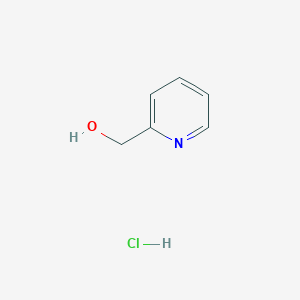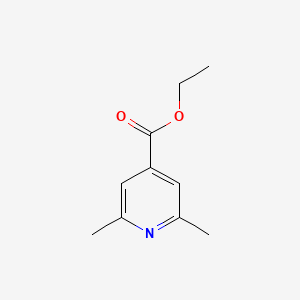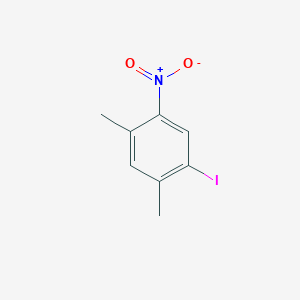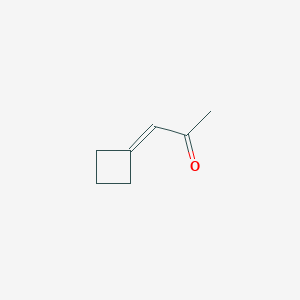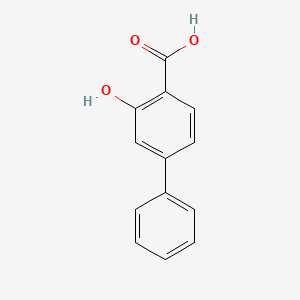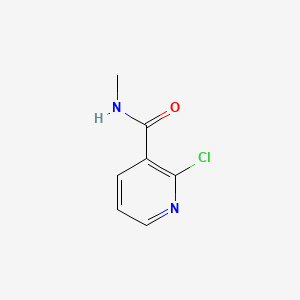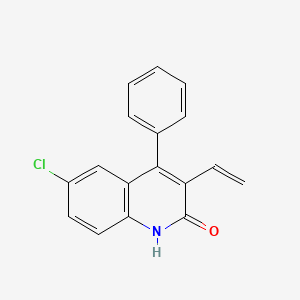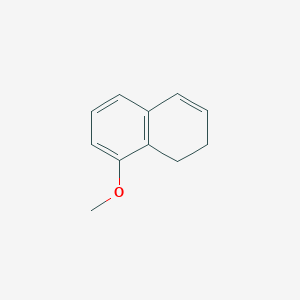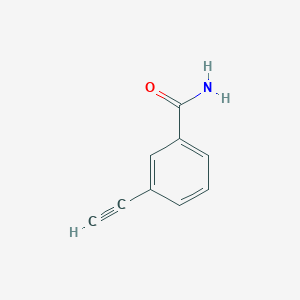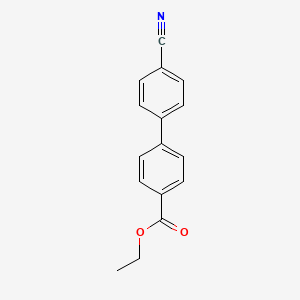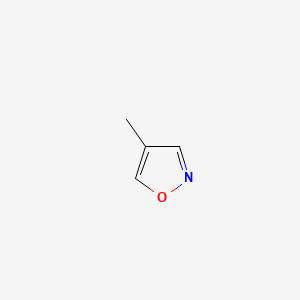![molecular formula C11H13NO2 B1601520 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 37682-06-7](/img/structure/B1601520.png)
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
概要
説明
- 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a chemical compound with the molecular formula C₁₁H₁₃NO₂ .
- It is also known by other synonyms such as 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .
- The compound has a linear structure and an InChI Key of WUNQZFYRIABBKP-UHFFFAOYSA-N .
- Its molecular weight is approximately 191.23 g/mol .
- The Pubchem ID for this compound is 13520685 .
Synthesis Analysis
- The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves several stages:
- Stage #1 : 8-methoxy-2,3,4,5-tetrahydro-2-oxo-1H-3-benzazepine reacts with boron tribromide in dichloromethane at low temperatures.
- Stage #2 : The resulting intermediate is treated with methanol in dichloromethane.
- The overall yield for this synthesis is 74% .
Molecular Structure Analysis
- The compound has a linear structure and consists of a benzazepine ring with a methoxy group at position 8.
- The 1H NMR spectrum shows characteristic peaks at various chemical shifts.
Chemical Reactions Analysis
- The compound can undergo reactions with various reagents, leading to modifications or derivatization.
Physical And Chemical Properties Analysis
- The compound is a solid with a melting point of 45-47°C .
- Its boiling point is 130-134°C under reduced pressure.
- The compound is sealed in dry storage at room temperature .
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound was prepared through condensation reactions, highlighting its potential as a precursor for more complex molecules in organic synthesis. Its configuration was analyzed via X-ray crystallography, demonstrating its structural significance (Ihnatenko, Jones, & Kunick, 2021).
Supramolecular Assemblies
- Studies on closely related benzazepine derivatives have shown that despite similar molecular structures, they form different supramolecular assemblies. This suggests the compound's utility in understanding molecular interactions and the design of materials with specific properties (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).
Pharmaceutical Applications
- Research into analogs of the compound for exploring the melatonin receptor binding site indicates its potential application in developing novel pharmaceuticals, specifically as melatonin agonists and antagonists (Faust, Garratt, Jones, Yeh, Tsotinis, Panoussopoulou, Calogeropoulou, Teh, & Sugden, 2000).
Hydrogen-Bonded Assembly
- The role of hydrogen bonds in the assembly of benzazepine derivatives further underscores the compound's relevance in studying molecular recognition and assembly processes (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Safety And Hazards
- It is classified as a Warning substance.
- Precautionary statements include handling with care and avoiding ingestion or skin contact.
将来の方向性
- Further research could explore its potential applications, biological activity, and derivatives.
特性
IUPAC Name |
7-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQZFYRIABBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542844 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
37682-06-7 | |
| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

